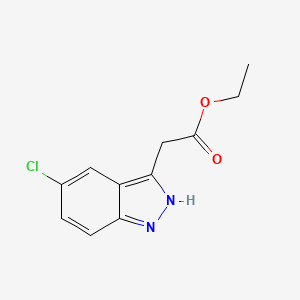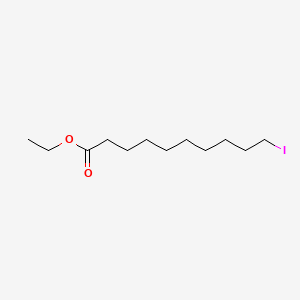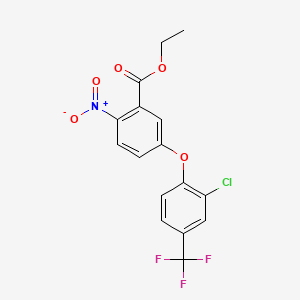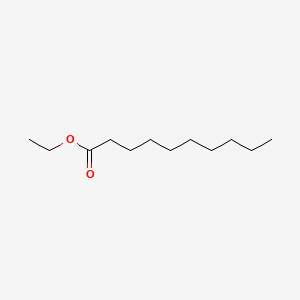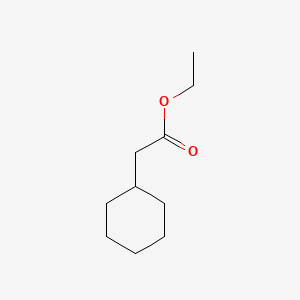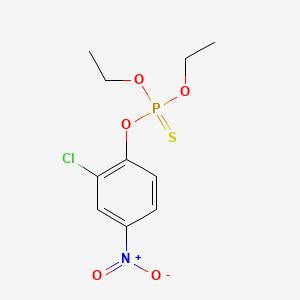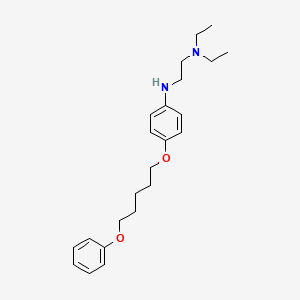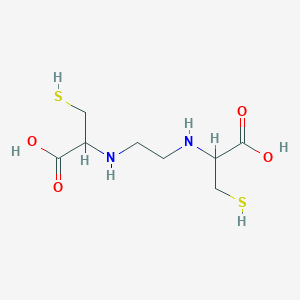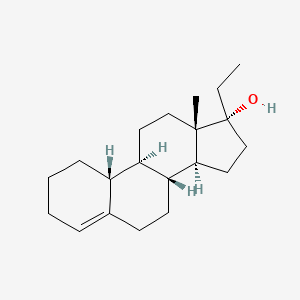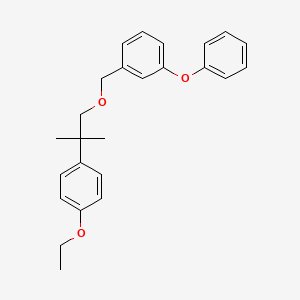
Etofenprox
Overview
Description
Etofenprox is a synthetic pyrethroid insecticide used in agricultural production . It acts on the nervous system of insects by disrupting their neuron sodium channels . It is a contact-kill adulticide used to control a wide variety of insects including weevils, beetles, aphids, moths, whiteflies, thrips, borers, fleas, and more .
Synthesis Analysis
This compound is synthesized using a “reverse connection approach” between the isopropyl group in Fenvalerate, and between two dimethyl groups in an this compound analogue . The synthesis is achieved by accessible ring opening reactions of commercially available propylene oxides using 4-chlorobenzyl cyanide anion as the crucial step .Molecular Structure Analysis
The structure of this compound is confirmed by all spectra (IR, NMR, UV/VIS, and MS) . Its molecular formula is C25H28O3 .Chemical Reactions Analysis
This compound is a supercooled liquid (crystalline solid/viscous paste) and has an aromatic odor . It exhibits light stability and has a half-life of 49.1 days in anaerobe or 100 days in aerobe agricultural soil .Physical And Chemical Properties Analysis
This compound is a supercooled liquid (crystalline solid/viscous paste) and has an aromatic odor . The solubility of this compound is in Methanol 49 g/L; in Ethanol 98 g/L; in Acetone 877 g/L; in Ethylacetate 837 g/L; in Hexane 667 g/L; in Heptane 621 g/L; in Xylene 856 g/L; in Toluene 862 g/L and 924 g/L in Dichloromethane, all at 20°C .Scientific Research Applications
Malaria Control
Etofenprox has been studied for its effectiveness in controlling malaria transmission. A study conducted in Uttar Pradesh, India, investigated the impact of indoor residual spray with Vectron 20 WP (this compound) against Anopheles culicifacies, a malaria vector. The study found that spraying of this compound significantly reduced the density and proportion of parous An. culicifacies mosquitoes and led to a significant reduction in malaria cases in the sprayed village compared to the control village. This suggests that this compound can be effective in reducing malaria transmission through vector control (Sreehari et al., 2009).
Insecticide Resistance in Rice Pests
Research has explored the metabolic resistance of rice pests like Nilaparvata lugens (brown planthopper) to this compound. In a laboratory study, an this compound-resistant strain of N. lugens was developed, and the role of P450 monooxygenases in resistance was investigated. The study identified several P450 genes significantly up-regulated in the resistant strain, suggesting that metabolic resistance mechanisms play a crucial role in this compound resistance in N. lugens (Sun et al., 2017).
Synthetic Methods and Environmental Impact
A study reported a synthesis method for this compound, highlighting its environmental friendliness. This study reflects the growing interest in developing eco-friendly pesticides and the importance of innovative synthesis methods in achieving these goals (Hoằng và cộng sự & Đào Văn, 2014).
Effects on Insect Fecundity
The influence of this compound on the fecundity of rice brown planthopper, Nilaparvata lugens, was investigated. The study found that this compound applied at sublethal concentrations did not stimulate an increase in fecundity, suggesting a minimal risk of pest resurgence through increased reproduction (Trisyono et al., 2017).
This compound and Liver Tumor Promotion in Rats
A study on the liver tumor-promoting effect of this compound in rats showed that this compound can activate the constitutive active/androstane receptor (CAR) and enhance microsomal ROS production. This oxidative stress subsequently induces liver tumor-promoting effects byincreased cellular proliferation. The study indicates that this compound has liver tumor-promoting activity in rats and suggests a possible mechanism of action involving oxidative stress and cellular proliferation enhancement (Hojo et al., 2012).
Phytotoxicity in Soybean
Research has identified a novel trait associated with the phytotoxicity of this compound in soybean. Two Korean soybean cultivars showed leaf shape shrinkage damage after this compound application, and sensitivity to this compound was found to be managed by a single dominant gene. This study contributes to understanding the interaction between plants and chemicals, which is crucial for breeding new cultivars and developing pesticides (Kim et al., 2021).
Impact on Non-Target Invertebrates
A study evaluated the efficacy of this compound mist in controlling Aedes albopictus and its impact on non-target invertebrates. The study found that while this compound effectively reduced mosquito populations, it also had a significant impact on non-target invertebrates like pillbugs. This highlights the need for careful consideration of non-target effects when using insecticides for pest control (Kimura et al., 2018).
Toxicity to Aquatic Invertebrates
The toxicity of this compound to various life stages of the grass shrimp, Palaemonetes pugio, was assessed. The study provided new information on the sensitivity of estuarine invertebrates to this compound, which may be beneficial for the regulation and management of this pesticide in coastal areas (DeLorenzo & León, 2010).
Mechanism of Action
Target of Action
Etofenprox primarily targets the sodium channels in the nervous system of insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .
Mode of Action
This compound, a pyrethroid ether pesticide, acts on the membrane of nerve cells, blocking the closure of the ion gates of the sodium channel during re-polarization . This action disrupts the transmission of nervous impulses, causing spontaneous depolarization of the membranes or repetitive discharges . At low concentrations, insects and other arthropods suffer from hyperactivity. At high concentrations, they become paralyzed and eventually die .
Biochemical Pathways
This compound affects the biochemical pathways associated with the transmission of nerve impulses. By blocking the sodium channels, it disrupts the normal flow of ions, leading to a breakdown in the communication between nerve cells . This disruption in the nervous system leads to hyperactivity at low concentrations and paralysis at high concentrations .
Pharmacokinetics
Topically administered this compound primarily remains on the hair-coat of the treated animals and is very poorly absorbed through the skin . Treated animals can ingest this compound through licking or grooming . In dogs, ingested this compound was quickly but incompletely (~50%) absorbed into the blood .
Result of Action
The primary result of this compound action is the disruption of the nervous system in insects and other arthropods, leading to their death . In mammals, the primary symptoms of intoxication with this compound affect mainly the nervous and muscular systems . The liver was also a major target organ for the toxicity of this compound in dogs .
Action Environment
The efficacy of this compound as a grain protectant against several insect species, their developmental stages, and their progeny production depends on the type of the commodity that it is applied on . The performance of this compound differs among insect species and abiotic conditions . This compound is poorly absorbed by roots and little translocation occurs within plants . Its risk of leaching to groundwater is low .
Safety and Hazards
Future Directions
Etofenprox displays a lower level of resistance than permethrin against all stages of mosquitoes, except in a headless larval paralysis assay designed to minimize penetration factors . This suggests that this compound could be a promising alternative for pest control where resistance to other pyrethroids is a problem .
properties
IUPAC Name |
1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREQHYQNNWYQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032610 | |
| Record name | Etofenprox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80844-07-1 | |
| Record name | Ethofenprox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80844-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etofenprox [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080844071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etofenprox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methylpropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOFENPROX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD7P9153C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



